N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 1019101-76-8
VCID: VC11924005
InChI: InChI=1S/C10H13N5O2/c1-4-8(16)11-10-13-12-9(17-10)7-5-6(2)15(3)14-7/h5H,4H2,1-3H3,(H,11,13,16)
SMILES: CCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C
Molecular Formula: C10H13N5O2
Molecular Weight: 235.24 g/mol

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

CAS No.: 1019101-76-8

Cat. No.: VC11924005

Molecular Formula: C10H13N5O2

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide - 1019101-76-8

Specification

CAS No. 1019101-76-8
Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
IUPAC Name N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Standard InChI InChI=1S/C10H13N5O2/c1-4-8(16)11-10-13-12-9(17-10)7-5-6(2)15(3)14-7/h5H,4H2,1-3H3,(H,11,13,16)
Standard InChI Key GEIKFJWFBWJUMH-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C
Canonical SMILES CCC(=O)NC1=NN=C(O1)C2=NN(C(=C2)C)C

Introduction

Synthesis and Chemical Reactivity

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step reactions, similar to those used for related compounds. These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Synthetic StepsDescription
1. Formation of PyrazoleStarting with substituted pyrazoles.
2. Oxadiazole FormationIncorporating the oxadiazole ring into the structure.
3. Amide FormationAttaching the propanamide chain to the oxadiazole moiety.

Biological Activities and Potential Applications

Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, have been reported to possess anti-inflammatory, analgesic, and anticancer properties. While specific biological activities of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide remain to be fully elucidated, its structural complexity suggests potential interactions with various biological targets.

Potential Biological ActivitiesDescription
Anti-inflammatorySimilar compounds have shown efficacy in reducing inflammation.
AnticancerPyrazole derivatives have been explored for their anticancer properties.
AnalgesicSome related compounds exhibit pain-relieving effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator